Dimetridazole

Antimicrobial susceptibility Anaerobic bacteria 5-nitroimidazole

Dimetridazole (1,2-dimethyl-5-nitroimidazole) is a synthetic 5-nitroimidazole derivative that functions as an antimicrobial agent with both antiprotozoal and antibacterial activity. Its mechanism of action involves reduction of the nitro group in anaerobic environments to generate reactive intermediates that cause DNA damage.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 551-92-8
Cat. No. B1670680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimetridazole
CAS551-92-8
SynonymsDimetridazole;  Dimetridazole free base;  NSC 226253;  RP 8595;  Emtryl;  Emtrylvet;  Emtrymix.
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3
InChIKeyIBXPYPUJPLLOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dimetridazole (CAS 551-92-8): Procurement-Grade Overview of a 5-Nitroimidazole Antiprotozoal


Dimetridazole (1,2-dimethyl-5-nitroimidazole) is a synthetic 5-nitroimidazole derivative that functions as an antimicrobial agent with both antiprotozoal and antibacterial activity [1]. Its mechanism of action involves reduction of the nitro group in anaerobic environments to generate reactive intermediates that cause DNA damage [2]. Dimetridazole has been widely used in veterinary medicine, particularly for controlling histomoniasis (blackhead disease) in poultry, and demonstrates inhibitory effects on protein synthesis in Campylobacter jejuni .

Why Dimetridazole Cannot Be Interchanged with Other 5-Nitroimidazoles Without Quantitative Justification


5-Nitroimidazoles share a common core structure and mechanism of action, but minor modifications at the 1- and 2-positions profoundly alter their antimicrobial spectrum, potency, and pharmacokinetic profiles [1]. Head-to-head studies demonstrate that different 5-nitroimidazoles exhibit up to 50-fold variation in minimum inhibitory concentrations (MICs) against the same bacterial strains, and their clinical indications differ markedly—for example, dimetridazole is specifically indicated for histomoniasis in poultry, whereas metronidazole is the prototype for giardiasis and trichomoniasis [2]. Substituting one 5-nitroimidazole for another without quantitative comparative data can lead to subtherapeutic dosing, treatment failure, and selection for resistant organisms [3].

Quantitative Differentiation of Dimetridazole Against Closest Analogs: A Procurement Evidence Guide


Comparative MIC Ranking of Seven 2-Methyl-5-Nitroimidazoles Against Bacteroides fragilis

In a direct head-to-head comparison of seven 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis, dimetridazole exhibited the lowest activity on a molar basis, with geometric mean MICs of 6.6 µM, compared to tinidazole (0.5 µM), panidazole, ornidazole, metronidazole, secnidazole, and carnidazole [1]. This ranking demonstrates that dimetridazole is approximately 13-fold less potent than tinidazole against this anaerobic pathogen under identical assay conditions, and MICs against individual strains varied up to 50-fold between compounds [1].

Antimicrobial susceptibility Anaerobic bacteria 5-nitroimidazole MIC

Superior Activity of Dimetridazole Against Metronidazole-Resistant Trichomonas vaginalis

In a sequential in silico, in vitro, and in vivo study evaluating potential trichomonacidal agents, dimetridazole demonstrated higher MIC100 activity than metronidazole against a metronidazole-resistant isolate of Trichomonas vaginalis [1]. Both compounds showed remarkable in vitro activity, but dimetridazole achieved superior efficacy against the resistant strain. Furthermore, in vivo mouse models demonstrated that dimetridazole reduced trichomoniasis-associated lesions by more than 55%, comparable to the lesion reduction observed with metronidazole [1].

Trichomoniasis Drug resistance Antiprotozoal MIC100

Comparative In Vivo Efficacy of Nitroimidazoles Against Histomonas meleagridis in Poultry

In a study evaluating nine drugs for activity against Histomonas meleagridis in chickens, dimetridazole, metronidazole, ornidazole, and tinidazole all suppressed growth in vitro at 10 µg/mL or higher [1]. However, in vivo, all four nitroimidazoles demonstrated comparable high efficacy at 200 ppm in feed, with no significant differences in liver or cecal lesion score improvement compared to infected controls [1]. Dimetridazole served as the positive control for this study, underscoring its established role as the reference standard for histomoniasis treatment in poultry [2].

Histomoniasis Blackhead disease Poultry In vivo efficacy

Comparative Residue Depletion Profiles of Dimetridazole, Metronidazole, and Ronidazole in Shrimp

A comparative study in black tiger shrimp (Penaeus monodon) following 24-hour in-water medication revealed distinct residue depletion profiles for three nitroimidazoles [1]. Immediately post-treatment, dimetridazole (DMZ) tissue concentrations were measured at 31,509–37,780 µg/kg, significantly higher than ronidazole (RNZ) at 14,530–24,206 µg/kg and metronidazole (MNZ) at 361–4,189 µg/kg [1]. At day 8 post-treatment, DMZ residues persisted at 40.5–55 µg/kg, compared to RNZ at 8.8–18.7 µg/kg and MNZ at 0.12–1.0 µg/kg [1].

Residue depletion Aquaculture Food safety Withdrawal period

Analytical Detection Sensitivity Comparison: HPLC-APCI-MS Method for Dimetridazole and Ronidazole

An HPLC-APCI-MS method developed for the determination of dimetridazole (DMZ) and ronidazole (RNZ) in poultry muscle and eggs achieved a limit of detection (LOD) of 0.1 µg/kg for both compounds [1]. In contrast, the same method yielded an LOD of 0.5 µg/kg for their common metabolite 2-hydroxymethyl-1-methyl-5-nitroimidazole (2-OH-M) [1]. Mean recoveries in fortified egg samples at 5 µg/kg were 65% for DMZ, 87% for RNZ, and 75% for 2-OH-M, with relative standard deviations (RSDs) of 22%, 11%, and 14%, respectively [1].

Analytical chemistry Residue monitoring Mass spectrometry Detection limit

Comparative Activity of Dimetridazole Against Metronidazole-Susceptible Bacteroides fragilis

In a study examining a large number of nitroimidazoles against anaerobic bacteria, dimetridazole (14f) was reported to be more active than metronidazole (16a) against Bacteroides fragilis [1]. The study noted that among 5-nitroimidazoles with a carbon substituent at position 2, metronidazole, ornidazole, and tinidazole were equiactive, while dimetridazole demonstrated superior activity against this organism [1]. This finding contrasts with earlier studies that ranked dimetridazole lower against B. fragilis, suggesting strain-specific or methodological differences in activity assessment.

Antimicrobial activity Bacteroides fragilis Nitroimidazole MIC

Evidence-Based Application Scenarios for Dimetridazole Procurement and Use


Reference Standard for Histomoniasis (Blackhead Disease) Research in Poultry

Dimetridazole serves as the established positive control and reference standard for evaluating novel antiprotozoal agents against Histomonas meleagridis in poultry [4]. At 200 ppm in feed, dimetridazole demonstrates high in vivo efficacy with significant improvement in liver and cecal lesion scores, providing a benchmark against which new therapeutic candidates can be compared [4]. Procurement of dimetridazole for this application is essential for maintaining experimental consistency and enabling cross-study comparisons in blackhead disease research.

Scaffold for Developing Metronidazole-Resistant Trichomoniasis Therapeutics

Dimetridazole exhibits superior MIC100 activity compared to metronidazole against metronidazole-resistant Trichomonas vaginalis isolates and achieves >55% lesion reduction in murine trichomoniasis models [4]. This differential activity profile positions dimetridazole as a promising scaffold for medicinal chemistry programs aimed at developing next-generation antiprotozoal agents to address emerging drug resistance [4]. Researchers procuring dimetridazole for structure-activity relationship (SAR) studies can leverage this validated activity against resistant strains.

Analytical Reference Material for Nitroimidazole Residue Monitoring in Food

Dimetridazole is included as a target analyte in multi-residue analytical methods for detecting banned nitroimidazoles in food products of animal origin [4]. Validated HPLC-APCI-MS methods achieve detection limits of 0.1 µg/kg for dimetridazole in poultry muscle and eggs, with established recovery parameters (65% in egg, RSD 22%) [4]. Procurement of high-purity dimetridazole reference standards is critical for laboratories conducting regulatory compliance testing and surveillance programs for nitroimidazole residues in poultry, eggs, and aquaculture products.

Model Compound for Anaerobic Drug Metabolism and Reduction Studies

Dimetridazole undergoes nitro group reduction in anaerobic environments to form reactive hydroxylamino intermediates, a mechanism shared with other 5-nitroimidazoles but with compound-specific kinetics and metabolite profiles [4]. The relative stability of its O,N-diacetyl derivatives enables detailed mechanistic studies of nitroimidazole bioactivation that are not feasible with more labile analogs [4]. Researchers studying anaerobic drug metabolism or developing bioreductive prodrugs can utilize dimetridazole as a tractable model system with established reduction chemistry.

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